molecular formula C6H6N2O5S B1523656 2-Hydroxy-3-nitrobenzene-1-sulfonamide CAS No. 1261760-55-7

2-Hydroxy-3-nitrobenzene-1-sulfonamide

Cat. No.: B1523656
CAS No.: 1261760-55-7
M. Wt: 218.19 g/mol
InChI Key: JLUCGKKSEGPWMK-UHFFFAOYSA-N
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Description

2-Hydroxy-3-nitrobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C6H6N2O5S and its molecular weight is 218.19 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-Hydroxy-3-nitrobenzene-1-sulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . Carbonic anhydrases are a class of enzymes that assist rapid interconversion of carbon dioxide and water into bicarbonate and protons (or vice versa), a reaction that occurs rather slowly in isolation .

Mode of Action

this compound interacts with its target, carbonic anhydrase, by forming a coordination bond between the negatively charged amino group of the compound and the zinc ion in the enzyme . This interaction also involves the formation of hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .

Biochemical Pathways

The inhibition of carbonic anhydrase by this compound affects various biochemical pathways. Carbonic anhydrases play a crucial role in maintaining acid-base balance in the body, helping transport carbon dioxide out of tissues, and are involved in various biosynthetic processes, including the synthesis of lipids and glucose .

Pharmacokinetics

Like other sulfonamides, it is expected to have good oral bioavailability and to be distributed widely in the body .

Result of Action

The inhibition of carbonic anhydrase by this compound can lead to a decrease in the speed of conversion of carbon dioxide and water into bicarbonate and protons. This can affect various physiological processes, including respiration and the transport of carbon dioxide out of tissues .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the binding of the compound to carbonic anhydrase . Additionally, factors such as temperature and the presence of other substances can potentially affect the stability and efficacy of the compound .

Biochemical Analysis

Biochemical Properties

2-Hydroxy-3-nitrobenzene-1-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, this compound has been shown to interact with carbonic anhydrase, an enzyme involved in the reversible hydration of carbon dioxide. The sulfonamide group of the compound binds to the zinc ion in the active site of carbonic anhydrase, inhibiting its activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Properties

IUPAC Name

2-hydroxy-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O5S/c7-14(12,13)5-3-1-2-4(6(5)9)8(10)11/h1-3,9H,(H2,7,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUCGKKSEGPWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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